Cas no 155683-59-3 (Δ5(10),6,8(9)-D-(-)-Norgestrel)
Δ5(10),6,8(9)-D-(-)-Norgestrel Chemical and Physical Properties
Names and Identifiers
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- Δ5(10),6,8(9)-D-(-)-Norgestrel
- Δ5(10),6,8(9)-D-(-)-
- WWHYYFPSWOYNJF-ACRUOGEOSA-N
- Levonorgestrel EP impurity W
- Levonorgestrel Impurity W(EP)
- CID 125403270
- Levonorgestrel Impurity 23(Levonorgestrel EP Impurity W)
- 18,19-Dinorpregna-5,7,9-trien-20-yn-3-one, 13-ethyl-17-hydroxy-, (17α)- (9CI)
- 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-5,7,9-trien-20-yn-3-one
- (13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-4,11,12,13,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3(2H)-one (Levonorgestrel Impurity)
- LEVONORGESTREL IMPURITY W [EP IMPURITY]
- 13-Ethyl-17a-hydroxy-18,19-dinorpregna-5,7,9-trien-20-yn-3-one
- 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGNA-5,7,9-TRIEN-20-YN-3-ONE
- (13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- UNII-B3ZN3KL2LV
- B3ZN3KL2LV
- Delta5(10),6,8(9)-D-(-)-Norgestrel
- Levonorgestrel impurity W [EP]
- 18,19-DINORPREGNA-5,7,9-TRIEN-20-YN-3-ONE, 13-ETHYL-17-HYDROXY-, (17.ALPHA.)-
- Levonorgestrel Impurity W
- 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-5,7,9-trien-20-yn-3-one
- AT37848
- 155683-59-3
- 18,19-Dinorpregna-5,7,9-trien-20-yn-3-one, 13-ethyl-17-hydroxy-, (17a)- ; Levonorgestrel Imp. W (EP); 13-Ethyl-17-hydroxy-18,19-dinor-17a-pregna-5,7,9-trien-20-yn-3-one
- 18,19-Dinorpregna-5,7,9-trien-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-
-
- Inchi: 1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,19,23H,3,6,8-13H2,1H3/t19-,20-,21-/m0/s1
- InChI Key: WWHYYFPSWOYNJF-ACRUOGEOSA-N
- SMILES: O[C@@]1(C#C)CC[C@H]2C3C=CC4CC(CCC=4C=3CC[C@@]21CC)=O
Computed Properties
- Exact Mass: 308.177630004g/mol
- Monoisotopic Mass: 308.177630004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 557
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 2.8
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 468.0±45.0 °C at 760 mmHg
- Flash Point: 199.1±21.3 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
- pka: 13.04±0.40(Predicted)
Δ5(10),6,8(9)-D-(-)-Norgestrel Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Δ5(10),6,8(9)-D-(-)-Norgestrel Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N689530-5mg |
Δ5(10),6,8(9)-D-(-)-Norgestrel |
155683-59-3 | 5mg |
$ 575.00 | 2023-09-06 | ||
| TRC | N689530-50mg |
Δ5(10),6,8(9)-D-(-)-Norgestrel |
155683-59-3 | 50mg |
$1918.00 | 2023-05-17 | ||
| TRC | N689530-1mg |
Δ5(10),6,8(9)-D-(-)-Norgestrel |
155683-59-3 | 1mg |
$ 995.00 | 2023-09-06 |
Δ5(10),6,8(9)-D-(-)-Norgestrel Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Δ5(10),6,8(9)-D-(-)-Norgestrel
Comprehensive Overview of Δ5(10),6,8(9)-D-(-)-Norgestrel (CAS No. 155683-59-3): Properties, Applications, and Research Insights
Δ5(10),6,8(9)-D-(-)-Norgestrel (CAS No. 155683-59-3) is a stereoisomer of norgestrel, a synthetic progestin widely studied for its unique pharmacological profile. This compound belongs to the 19-nortestosterone derivative family, characterized by its steroidal backbone and modified ring structures. Researchers and pharmaceutical developers are increasingly interested in its structure-activity relationship due to its potential applications in hormone therapy and reproductive health.
The molecular structure of Δ5(10),6,8(9)-D-(-)-Norgestrel features distinct unsaturations at positions Δ5(10), 6, and 8(9), contributing to its binding affinity for progesterone receptors. Unlike conventional norgestrel forms, this isomer exhibits enhanced metabolic stability, a topic frequently searched in pharmacokinetic studies. Recent publications highlight its lower androgenic activity compared to levonorgestrel, making it a subject of interest for personalized medicine approaches.
In the context of trending topics like women's health innovation, this compound has garnered attention for its potential role in next-generation contraceptives. Searches for "reduced side effect progestins" and "sustainable hormone therapies" align with its research trajectory. Analytical techniques such as HPLC-MS and X-ray crystallography are commonly employed to characterize its purity and polymorphic forms—keywords frequently queried by analytical chemists.
From a synthetic chemistry perspective, the production of Δ5(10),6,8(9)-D-(-)-Norgestrel involves stereoselective synthesis routes, with patents emphasizing green chemistry modifications to improve yield. This resonates with the growing demand for eco-friendly pharmaceutical synthesis—a hot topic in 2024 drug development forums. Its chiral purity (>98% enantiomeric excess) is critical for clinical applications, a specification often searched in pharmaceutical quality control databases.
Emerging studies explore its non-contraceptive benefits, including possible applications in endometriosis management—a condition generating substantial search volume in medical communities. Comparative analyses with dienogest and drospirenone (frequently compared progestins) suggest unique receptor subtype selectivity, a focus area in precision medicine research.
Regulatory perspectives on 155683-59-3 highlight its inclusion in FDA inactive ingredient lists for specific formulations. The compound's thermal stability (decomposition point >200°C) and solubility profile in PEG matrices are frequently documented in formulation science literature—addressing common queries about excipient compatibility.
In computational chemistry, molecular docking simulations of Δ5(10),6,8(9)-D-(-)-Norgestrel provide insights into its binding mode variations compared to endogenous progesterone. These studies, often searched alongside terms like "progestin receptor dynamics", contribute to the rational drug design paradigm shift in steroid pharmacology.
Ongoing clinical investigations focus on its transdermal delivery potential, responding to market demands for needle-free administration systems. Stability data under accelerated degradation conditions (40°C/75% RH) show promising results for long-acting formulations—a key area in patient adherence research.
The compound's spectral characterization (IR: 1745 cm-1 carbonyl stretch; 1H NMR δ 5.4 ppm olefinic protons) serves as a reference standard in pharmacopeial testing methods. Laboratories frequently search for these spectroscopic markers when developing QC protocols for progestin-containing products.
With the rise of biosimilar development in hormone therapies, 155683-59-3 is being evaluated as a process-related impurity in norgestrel APIs—addressing quality concerns reflected in ICH Q3A guidelines searches. Its genotoxic potential (Ames test negative) and photostability data are routinely requested in regulatory submissions.
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